molecular formula C21H22ClFN2O2 B5419784 4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one

4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one

Cat. No. B5419784
M. Wt: 388.9 g/mol
InChI Key: HFLIZSWEZSLORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one, also known as BCF, is a diazepine derivative that has been widely studied for its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in scientific research.

Mechanism of Action

4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one acts as a positive allosteric modulator of the GABAA receptor, which is the main inhibitory neurotransmitter in the brain. By enhancing the activity of this receptor, this compound increases the inhibitory tone in the brain, resulting in its anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, increasing sleep time and quality, and reducing the severity of seizures. It has also been shown to have minimal effects on motor coordination and memory, making it a potentially safer alternative to other anxiolytic and sedative drugs.

Advantages and Limitations for Lab Experiments

One advantage of 4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one is its high potency and selectivity for the GABAA receptor, which allows for precise and targeted studies of this receptor's activity. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one. One area of interest is its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects in animal models. Additionally, further studies could investigate its potential as a treatment for other neuropsychiatric disorders such as depression and post-traumatic stress disorder. Finally, research could focus on developing more soluble forms of this compound to improve its administration and effectiveness in experimental settings.

Synthesis Methods

The synthesis of 4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one involves the reaction of 3-chloro-2-fluorobenzoyl chloride with 4-benzyl-3-ethyl-1,4-diazepin-5-one in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid.

Scientific Research Applications

4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.

properties

IUPAC Name

4-benzyl-1-(3-chloro-2-fluorobenzoyl)-3-ethyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClFN2O2/c1-2-16-14-24(21(27)17-9-6-10-18(22)20(17)23)12-11-19(26)25(16)13-15-7-4-3-5-8-15/h3-10,16H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLIZSWEZSLORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=C(C(=CC=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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